(E)-2-(4-acetylpiperazin-1-yl)-5-(4-butoxybenzylidene)thiazol-4(5H)-one
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Description
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-butoxybenzylidene)thiazol-4(5H)-one, commonly known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. ABT-737 belongs to the class of BH3 mimetics, which are compounds that mimic the function of the BH3-only proteins that regulate apoptosis in cells.
Scientific Research Applications
Neurodegenerative Disease Treatment
Thiazoline derivatives, including those related to the specific chemical structure mentioned, have been investigated for their inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to the treatment of neurodegenerative diseases. These compounds exhibit antioxidant properties and the ability to inhibit BChE, suggesting their potential as multifunctional agents for neurodegenerative disease treatment (Makhaeva et al., 2016).
Antimicrobial Activity
Studies on thiazolidinone derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacterial strains. This activity is attributed to various structural modifications of the thiazolidinone core, indicating the potential for developing new antibacterial agents (Trotsko et al., 2018).
Anticonvulsant Agents
Thiazole-bearing thiazolidinones have shown excellent anticonvulsant activity in preclinical models, suggesting their use in the development of new treatments for epilepsy and related disorders (Mishchenko et al., 2020).
Anticancer Agents
Benzothiazole and thiazolidinone derivatives have been identified as potent anticancer agents, with studies indicating their efficacy in inhibiting tumor cell growth and proliferation. The structural diversity of these compounds allows for targeted modifications to enhance their anticancer properties (Osmaniye et al., 2018).
Fluorescent Probes for Biodistribution Studies
Thiazole derivatives have been used to develop fluorescent probes for in vivo biodistribution studies, particularly in the context of Chagas disease treatment. These studies facilitate the understanding of drug distribution and metabolism, aiding in the development of effective therapeutic strategies (Rodríguez et al., 2017).
Inotropic Agents
Certain thiazolidinone derivatives have been evaluated for their positive inotropic effects, showing promise in the development of treatments for heart failure by improving cardiac contractility (Zhang et al., 2012).
Sleep-Wakefulness Cycle in Kindled Rats
Research has also explored the effects of 4-thiazolidinone derivatives on the sleep-wakefulness cycle in rats with chronic epileptic syndrome, indicating potential therapeutic benefits in epilepsy and its impact on sleep patterns (Myronenko et al., 2017).
properties
IUPAC Name |
(5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-butoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-3-4-13-26-17-7-5-16(6-8-17)14-18-19(25)21-20(27-18)23-11-9-22(10-12-23)15(2)24/h5-8,14H,3-4,9-13H2,1-2H3/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTWLZQYXCKVCX-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-butoxybenzylidene)thiazol-4(5H)-one |
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